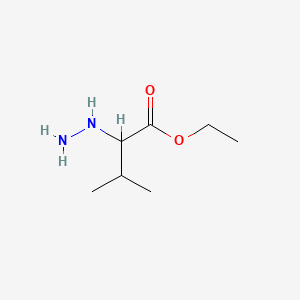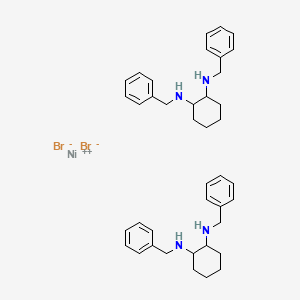
1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is a complex compound that features nickel in its +2 oxidation state This compound is characterized by the presence of two chiral diamine ligands, each with a cyclohexane backbone and dibenzyl substituents The dibromide counterions balance the charge of the nickelous center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide typically involves the reaction of nickel(II) bromide with the chiral diamine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are dissolved in a suitable solvent, such as ethanol or methanol, and then added to a solution of nickel(II) bromide. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar principles but with optimizations for large-scale synthesis. This might include the use of continuous flow reactors to ensure efficient mixing and reaction kinetics, as well as automated systems for purification and crystallization to maintain high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to a higher oxidation state under strong oxidizing conditions.
Reduction: The compound can be reduced to nickel(0) or nickel(I) species using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the chiral diamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(0) species. Ligand exchange reactions would result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Its chiral nature allows for studies on enantioselective interactions with biological molecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and lowering the activation energy of the reaction. The chiral ligands can induce enantioselectivity in these reactions. In biological systems, the compound can interact with proteins or nucleic acids, potentially inhibiting or modifying their function through coordination to specific sites.
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) acetylacetonate: Another nickel(II) complex with different ligands.
Nickel(II) chloride: A simpler nickel(II) salt without chiral ligands.
Nickel(II) ethylenediamine complexes: Similar in having diamine ligands but with different substituents.
Uniqueness
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is unique due to its chiral diamine ligands, which impart enantioselectivity in reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is important.
Propiedades
Fórmula molecular |
C40H52Br2N4Ni |
|---|---|
Peso molecular |
807.4 g/mol |
Nombre IUPAC |
1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CENTUDXPINUWKT-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



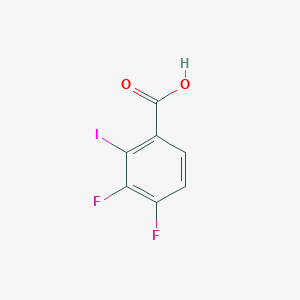
![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
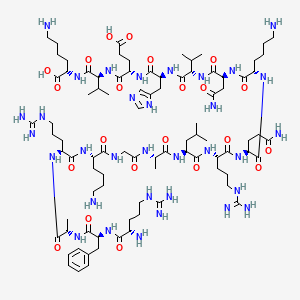

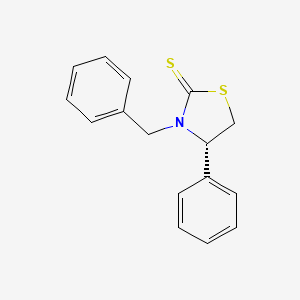
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)



